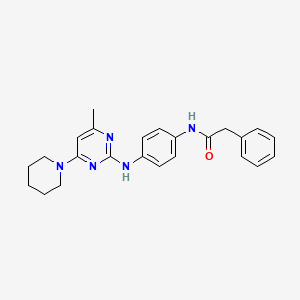

![molecular formula C14H19N3O3S2 B2744104 N-[(4-磺酰氨基苯基)氨基甲硫代基]环己基甲酰胺 CAS No. 642977-22-8](/img/structure/B2744104.png)

N-[(4-磺酰氨基苯基)氨基甲硫代基]环己基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

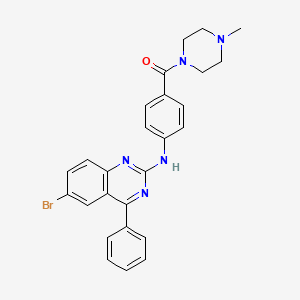

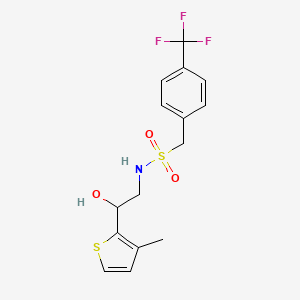

“N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is a compound that has been synthesized and studied for its inhibitory effects on certain enzymes . It is part of a library of structurally diverse amides synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .

Synthesis Analysis

The synthesis of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process results in a library of structurally diverse amides .Molecular Structure Analysis

The molecular structure of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is complex and diverse, as it is part of a library of structurally diverse amides . The exact structure would depend on the specific acyl chlorides used in the synthesis .Chemical Reactions Analysis

The “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” compounds have been studied for their inhibitory effects on certain enzymes . They have been found to display better inhibition against certain human carbonic anhydrases compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” would depend on the specific structure of the compound. As it is part of a library of structurally diverse amides, these properties could vary widely .科学研究应用

Synthesis and Characterization

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide and its derivatives have been a subject of study in the synthesis and characterization of various compounds. For instance, Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, which included analysis through elemental analyses, FT-IR, and NMR methods. They found that the cyclohexane ring in these compounds adopts a chair conformation, indicating a specific molecular structure (Ozer et al., 2009).

Pharmacological Potential

The pharmacological potential of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide derivatives has been explored in various studies. Saeed et al. (2021) synthesized a series of these derivatives, examining their potential as inhibitors of carbonic anhydrase and 15-lipoxygenase enzymes. They found significant activity against these enzymes, suggesting potential therapeutic applications (Saeed et al., 2021).

Corrosion Inhibition

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide derivatives have also been studied for their applications in corrosion inhibition. Esmaeili et al. (2016) investigated the corrosion behavior of these compounds on carbon steel in hydrochloric acid solutions, finding them to act as mixed inhibitors. This suggests their potential use in protecting metals from corrosion (Esmaeili et al., 2016).

Inhibitory Activity in Enzymes

The inhibitory activity of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide derivatives against enzymes has been a focus of several studies. Tuğrak et al. (2020) synthesized novel compounds with these structures and tested them as inhibitors of human carbonic anhydrase enzymes. They found varying degrees of inhibitory activity, which could have implications for treating conditions like glaucoma (Tuğrak et al., 2020).

Crystal Structure Analysis

Analysis of the crystal structures of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide derivatives has provided insights into their molecular conformations. Ozer et al. (2021) characterized N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide using single crystal X-ray diffraction, revealing details about intramolecular and intermolecular hydrogen bonding in these compounds (Ozer et al., 2021).

作用机制

属性

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGDQCQOZORRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)